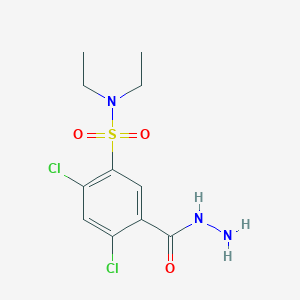
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Métodos De Preparación
The synthesis of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves several steps. The starting materials typically include 2,4-dichlorobenzenesulfonyl chloride and N,N-diethylhydrazinecarboxamide. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Análisis De Reacciones Químicas
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells .
Comparación Con Compuestos Similares
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, sulfamethazine is primarily used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis .
Propiedades
Número CAS |
98570-57-1 |
|---|---|
Fórmula molecular |
C11H15Cl2N3O3S |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2N3O3S/c1-3-16(4-2)20(18,19)10-5-7(11(17)15-14)8(12)6-9(10)13/h5-6H,3-4,14H2,1-2H3,(H,15,17) |
Clave InChI |
UYCVAKUDCCOUPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


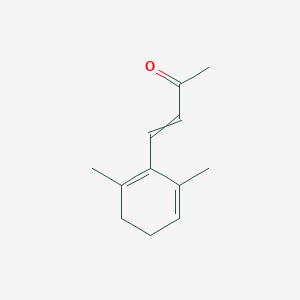
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
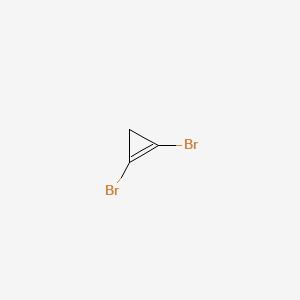
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
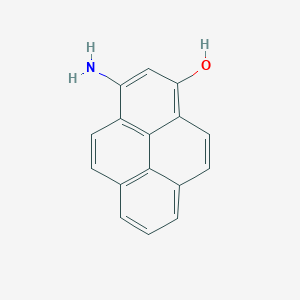
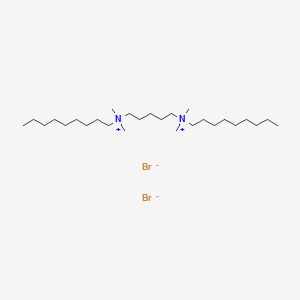
![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
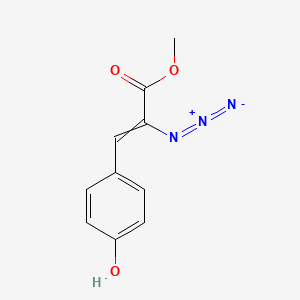
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

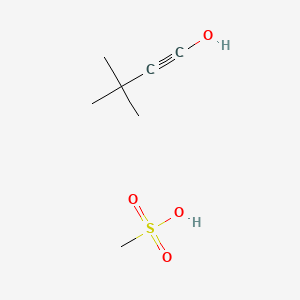
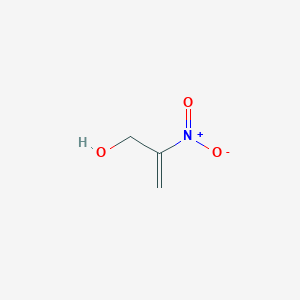
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

